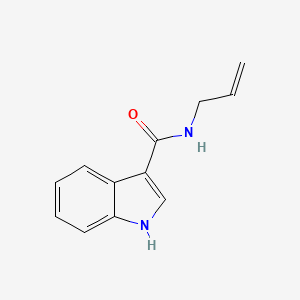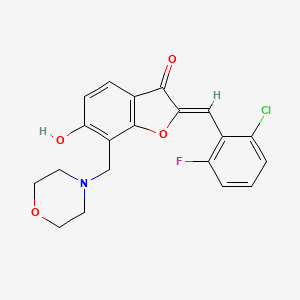![molecular formula C33H27N5O4S B2461686 6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-N-benzylbenzimidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-73-3](/img/structure/B2461686.png)
6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-N-benzylbenzimidazo[1,2-c]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-N-benzylbenzimidazo[1,2-c]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C33H27N5O4S and its molecular weight is 589.67. The purity is usually 95%.
BenchChem offers high-quality 6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-N-benzylbenzimidazo[1,2-c]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-N-benzylbenzimidazo[1,2-c]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Activity of Quinazolinone and Benzamide Derivatives Research by El-Hashash, Salem, and Al-Mabrook (2018) explored the synthesis of novel quinazolinone and benzamide derivatives, including compounds structurally related to the queried chemical. These compounds showed significant anti-proliferative activity against HePG-2 and MCF-7 cancer cell lines, comparable to doxorubicin, suggesting their potential as anticancer agents (El-Hashash et al., 2018).
Miscellaneous Applications
Synthesis of Polynuclear Heterocycles A study by Alkhader et al. (1979) involved the synthesis of novel heterocyclic compounds, including imidazoquinazolines and indazolinones, using aminobenzimidazole derivatives. This work contributes to the broader field of heterocyclic chemistry, relevant to the queried compound (Alkhader et al., 1979).
Synthesis of Quinazolines and Derivatives The research conducted by Poot, Willems, and Heugebaert (2010) focused on synthesizing various quinazolines, which are structurally related to the queried compound. This synthesis contributes to a deeper understanding of the chemistry and potential applications of such compounds (Poot et al., 2010).
Antimicrobial Activity of Quinoline Derivatives Özyanik et al. (2012) synthesized and evaluated the antimicrobial activity of various quinoline derivatives. This study provides insights into the potential biomedical applications of compounds related to the queried chemical (Özyanik et al., 2012).
Preparation and Theoretical Studies of Corrosion Inhibitors A study by Hu et al. (2016) explored the synthesis of benzothiazole derivatives, focusing on their application as corrosion inhibitors. This research demonstrates the diverse industrial applications of compounds structurally similar to the queried chemical (Hu et al., 2016).
Chemosensor for Bimetal Cu(II) and Zn(II) Research by Liao et al. (2016) involved the synthesis of a quinazoline derivative acting as a chemosensor for detecting Cu(II) and Zn(II) ions in an aqueous medium. This study highlights the potential application of such compounds in chemical sensing technologies (Liao et al., 2016).
Synthesis and Analgesic Activity of Pyrazoles and Triazoles The work by Saad, Osman, and Moustafa (2011) investigated the synthesis of pyrazoles and triazoles bearing a quinazoline moiety and evaluated their analgesic activity. This research contributes to the development of new pain-relieving drugs (Saad et al., 2011).
properties
IUPAC Name |
6-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-N-benzylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27N5O4S/c1-2-29(32(40)35-22-13-15-27-28(17-22)42-19-41-27)43-33-37-25-16-21(31(39)34-18-20-8-4-3-5-9-20)12-14-23(25)30-36-24-10-6-7-11-26(24)38(30)33/h3-17,29H,2,18-19H2,1H3,(H,34,39)(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOPREUNBJXJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=C(C=CC(=C4)C(=O)NCC5=CC=CC=C5)C6=NC7=CC=CC=C7N63 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-N-benzylbenzimidazolo[1,2-c]quinazoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2461616.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2461619.png)

![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2461623.png)
